Product packaging for Sulfo-Cy7-acid(Cat. No.:)

Sulfo-Cy7-acid

Cat. No.: B10779474
M. Wt: 682.8 g/mol
InChI Key: CZWUESRDTYLNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of the Trimethylene Bridge in Quantum Yield Enhancement

The photophysical characteristics of cyanine (B1664457) dyes, including their fluorescence quantum yield, are significantly influenced by their molecular structure. In heptamethine cyanines (Cy7) such as Sulfo-Cyanine7-acid, the presence of specific structural elements, like a trimethylene bridge incorporated into the polymethine chain, plays a crucial role in modulating these properties.

The trimethylene bridge, when integrated into the chromophore of cyanine dyes, can enhance fluorescence efficiency by increasing molecular rigidity core.ac.uk. This increased rigidity serves to suppress non-radiative decay pathways, such as cis-trans isomerization and internal conversion, which compete with fluorescence emission core.ac.ukrsc.org. By limiting these vibrational and rotational degrees of freedom, the molecule is more likely to return to its ground state via photon emission, thereby increasing the fluorescence quantum yield core.ac.uk.

While specific comparative studies on Sulfo-Cyanine7-acid directly isolating the effect of a trimethylene bridge are not extensively detailed in the provided literature, general principles of cyanine dye photophysics indicate that such rigidifying elements are beneficial for fluorescence core.ac.ukrsc.org. For instance, research on related indotricarbocyanine dyes has shown that the incorporation of a trimethylene bridge can lead to shifts in absorption spectra and changes in energy levels researchgate.net. In some cyanine dye families, bridging groups have been observed to either increase or decrease quantum yields depending on the specific dye structure and environment, highlighting the complex interplay of steric and electronic effects researchgate.net. However, the consensus for many cyanine structures, including those designed for enhanced fluorescence, points towards increased rigidity, often facilitated by cyclic structures or bridges, as a mechanism to improve fluorescence quantum yield core.ac.ukrsc.org. Sulfo-Cyanine7-acid, as a heptamethine cyanine, benefits from these structural optimizations to achieve its characteristic high quantum yield in the NIR region lumiprobe.commedchemexpress.cominterchim.fr.

Key Spectroscopic and Photophysical Properties of Sulfo-Cyanine7-acid

PropertyValueReference(s)
Absorption Maximum (λ_abs)~750 nm lumiprobe.comantibodies.comaxispharm.comlumiprobe.com
Emission Maximum (λ_em)~773 nm lumiprobe.comantibodies.comaxispharm.comlumiprobe.com
Molar Extinction Coefficient (ε)~240,600 M⁻¹cm⁻¹ lumiprobe.comantibodies.comlumiprobe.com
Fluorescence Quantum Yield (Φ)0.24 lumiprobe.comlumiprobe.com

Compound Name Table

Common NameScientific Name
Sulfo-Cy7-acidSulfo-Cyanine7-acid
Sulfo-Cyanine7-acidSulfo-Cyanine7-acid
CY7Sulfo-Cyanine7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H42N2O8S2 B10779474 Sulfo-Cy7-acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWUESRDTYLNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of Sulfo Cyanine7 Acid

Approaches to Sulfo-Cyanine7-acid Synthesis

The synthesis of Sulfo-Cy7-acid, an asymmetrical heptamethine cyanine (B1664457) dye, involves multi-step chemical reactions. Both solution-phase and solid-phase methodologies have been employed for the synthesis of cyanine dyes, each offering distinct advantages.

Solution-Phase Synthetic Routes

Traditional synthesis of asymmetrical cyanine dyes like this compound is often performed in solution. This approach typically involves the stepwise condensation of two different heterocyclic precursors with a polymethine bridge-forming reagent. The synthesis generally begins with the creation of substituted indolenine derivatives that incorporate sulfonic acid groups to ensure water solubility, a key feature for biological applications.

A common strategy involves the reaction of a quaternized nitrogen heterocycle with a polymethine chain precursor. For heptamethine dyes, a key intermediate is often derived from malonaldehyde or a similar three-carbon unit which is extended. The synthesis is carefully controlled to ensure the sequential addition of the two different heterocyclic moieties, leading to the desired asymmetrical structure. However, a significant challenge in solution-phase synthesis is the potential formation of symmetrical dye byproducts, which can be difficult to separate from the intended asymmetrical product, often necessitating complex purification steps.

A general representation of a solution-phase condensation reaction is depicted below:

Reactant 1Reactant 2Reagent/ConditionsProduct
Heterocyclic base APolymethine precursorCondensing agentHemicyanine intermediate
Hemicyanine intermediateHeterocyclic base BBaseAsymmetrical cyanine dye

This table provides a generalized overview of a solution-phase approach to asymmetrical cyanine dye synthesis.

Solid-Phase Methodologies for Cyanine Dye Derivatives

To overcome the purification challenges associated with solution-phase synthesis, solid-phase methodologies have been developed for the synthesis of cyanine dyes. nih.govresearchgate.net These techniques involve attaching one of the heterocyclic precursors to a solid support, such as a resin. The subsequent reactions to build the cyanine dye occur on this solid support.

One such strategy is the "catch-and-release" method, where a hemicyanine intermediate is captured on a sulfonyl chloride resin. cam.ac.uk This is followed by reaction with a second, different heterocyclic nucleophile, which also cleaves the dye from the resin, yielding the asymmetrical cyanine dye in high purity. cam.ac.uk This approach has been successfully extended to the synthesis of water-soluble cyanine dyes. nih.gov Another solid-phase strategy employs the stepwise attack of heterocyclic carbon nucleophiles on an immobilized polyene-chain precursor. nih.gov

These solid-phase methods offer the significant advantage of simplified purification, as excess reagents and byproducts can be easily washed away from the resin-bound product. nih.govresearchgate.net This often leads to higher purity of the final dye with minimal need for chromatographic separation. researchgate.net

Stepwise Condensation Strategies for Asymmetrical Sulfo-Cyanine7 Dyes

The synthesis of asymmetrical heptamethine cyanine dyes such as this compound inherently relies on a stepwise condensation strategy to ensure the correct assembly of the final molecule. This controlled, sequential addition of the two distinct heterocyclic end groups is crucial for preventing the formation of undesired symmetrical byproducts.

The process typically begins with the synthesis of a hemicyanine intermediate, which contains one of the heterocyclic nuclei and a reactive portion of the polymethine chain. This intermediate is then reacted with the second, different quaternized heterocycle to complete the heptamethine bridge and form the final asymmetrical dye. Careful selection of reaction conditions and protecting groups is often necessary to achieve high yields and purity of the target asymmetrical dye. The modular nature of this approach allows for the synthesis of a diverse range of asymmetrical cyanine dyes with tailored properties. acs.org

Functionalization Strategies for Bioconjugation

The carboxylic acid group of this compound is a key functional handle that allows for its covalent attachment to a wide range of biomolecules, a process known as bioconjugation. To achieve this, the carboxylic acid must first be activated to make it more reactive towards nucleophilic groups, such as the primary amines found in proteins and peptides.

Carboxylic Acid Activation and Reactivity

The direct reaction of a carboxylic acid with an amine to form a stable amide bond is generally inefficient under physiological conditions. Therefore, the carboxylic acid group of this compound must be chemically activated. This activation converts the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by an amine.

Various coupling agents can be used for the in situ activation of Sulfo-Cy7 carboxylic acid. One commonly used reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov In a typical procedure, Sulfo-Cy7 carboxylic acid is dissolved in an anhydrous organic solvent like dimethylformamide (DMF), and HATU is added. This mixture is allowed to react for a short period to form the activated ester intermediate, which is then immediately reacted with the amine-containing target molecule. nih.gov The chemical purity of the resulting conjugates can be very high, often exceeding 93-95% as determined by analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov

The following table summarizes a typical in situ activation and conjugation reaction:

Reaction StepReagentsSolventOutcome
ActivationSulfo-Cy7 carboxylic acid, HATU, DIPEAAnhydrous DMFActivated Sulfo-Cy7 ester
ConjugationActivated Sulfo-Cy7 ester, Amine-containing moleculeAnhydrous DMFSulfo-Cy7 conjugate

This table outlines the key steps and components for the in-situ activation and conjugation of Sulfo-Cy7 carboxylic acid.

N-Hydroxysuccinimide (NHS) Ester Derivatization for Amine-Reactive Conjugation

A widely employed and robust strategy for creating a stable, amine-reactive form of Sulfo-Cy7 is its conversion to an N-hydroxysuccinimide (NHS) ester. This derivatization provides a shelf-stable compound that can be easily used for labeling biomolecules containing primary amines.

The synthesis of Sulfo-Cy7 NHS ester involves the reaction of Sulfo-Cy7 carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The NHS ester reacts efficiently with primary amines under neutral to slightly basic conditions (pH 7-9) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. The resulting Sulfo-Cy7 conjugates can be purified using methods like size-exclusion chromatography or RP-HPLC to remove any unreacted dye and byproducts.

The reaction conditions for NHS ester conjugation are critical for maximizing labeling efficiency while preserving the biological activity of the target molecule.

Maleimide (B117702) Functionalization for Thiol-Reactive Conjugation

The introduction of a maleimide group onto the this compound core transforms the dye into a thiol-reactive probe, capable of specifically targeting cysteine residues in proteins and other thiol-containing molecules. thermofisher.com This method provides a valuable alternative to the more common amine-reactive chemistries, especially when lysine (B10760008) residues are scarce or their modification would compromise the biomolecule's function.

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond. thermofisher.com This conjugation is highly efficient and selective for sulfhydryl groups within a pH range of 6.5 to 7.5. thermofisher.com Above this range, reactivity towards primary amines can occur, and the maleimide group is susceptible to hydrolysis. thermofisher.com

A typical synthetic route to produce Sulfo-Cy7-maleimide involves the activation of the carboxylic acid group of this compound, followed by reaction with an amine-containing maleimide derivative. The resulting Sulfo-Cy7 maleimide can then be used to label proteins, peptides, or other molecules containing free sulfhydryl groups. axispharm.com It is often necessary to first reduce disulfide bonds within a protein to free up cysteine residues for conjugation. lumiprobe.com Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose. lumiprobe.com

The stability of the resulting succinimide (B58015) linkage can be a concern, as it is susceptible to hydrolysis and retro-Michael reactions, which can lead to the exchange of the dye between different thiol-containing molecules in a biological environment. nih.gov However, for many applications, the stability is sufficient for the duration of the experiment.

Key Features of Sulfo-Cy7 Maleimide Conjugation:

FeatureDescription
Reactive Group Maleimide
Target Functional Group Thiol (Sulfhydryl, -SH)
Target Biomolecules Proteins (Cysteine residues), Peptides, Thiolated Oligonucleotides
Reaction Type Michael Addition
Resulting Linkage Thioether Bond
Optimal pH 6.5 - 7.5 thermofisher.com
Key Advantage High selectivity for thiols over other functional groups thermofisher.com

Incorporation of Bifunctional Linkers for Chelating Groups and Click Chemistry

To expand the functionality of this compound beyond simple fluorescent labeling, bifunctional linkers are incorporated. These linkers introduce additional reactive groups, enabling multimodal applications, such as combined fluorescence and radionuclide imaging, or facilitating conjugation through highly specific reactions like "click chemistry". d-nb.inforesearchgate.net

Chelating Groups for Multimodal Imaging:

Bifunctional chelators can be attached to this compound to create dual-modality imaging agents. nih.gov A common strategy involves activating the carboxylic acid of Sulfo-Cy7 and reacting it with a primary amine on a chelator scaffold, such as Fusarinine C (FSC). nih.gov The resulting conjugate can then be complexed with a radionuclide, for example, Gallium-68 (⁶⁸Ga), for Positron Emission Tomography (PET) imaging. This creates a powerful probe that combines the high sensitivity of PET with the high resolution of optical imaging.

In a reported synthesis, Sulfo-Cy7 carboxylic acid was activated in situ with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and then conjugated to the free primary amine of the FSC chelator. nih.gov This approach allows for the construction of complex imaging agents where targeting vectors, the fluorescent dye, and the chelator are precisely positioned. nih.gov

Click Chemistry Moieties:

"Click chemistry," particularly the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC), offers a highly specific and efficient method for bioconjugation. To utilize this, this compound is functionalized with either an azide (B81097) or an alkyne group. For instance, Sulfo-Cy7 azide is a water-soluble derivative that can readily react with molecules containing alkyne, BCN (bicyclononyne), or DBCO (dibenzocyclooctyne) moieties to form a stable triazole linkage. broadpharm.comlumiprobe.com This allows for the precise labeling of biomolecules in complex biological systems, often within living cells. lumiprobe.com

Summary of Bifunctional Applications:

ApplicationBifunctional MoietyPurposeResulting Conjugate
Multimodal Imaging Chelator (e.g., Fusarinine C)Sequesters radionuclides for PET imagingSulfo-Cy7-Chelator-Radionuclide Complex nih.gov
Click Chemistry AzideReacts with alkyne-modified moleculesStable Triazole Linkage broadpharm.com
Click Chemistry Alkyne/Cycloalkyne (DBCO)Reacts with azide-modified moleculesStable Triazole Linkage axispharm.comlumiprobe.com

Spectroscopic and Photophysical Characterization of Sulfo Cyanine7 Acid

Analysis of Absorption and Emission Spectra

Sulfo-Cyanine7-acid exhibits characteristic absorption and emission spectra in the near-infrared region, making it suitable for biological imaging where tissue penetration is crucial and background autofluorescence is minimized axispharm.comtargetmol.cominterchim.fracs.organtibodies.comantibodies.comantibodies.comlabscoop.combroadpharm.comlumiprobe.com. The absorption maximum (λ_abs) for Sulfo-Cyanine7-acid is typically observed around 750 nm, with emission maximum (λ_em) occurring at approximately 773 nm axispharm.cominterchim.frantibodies.comantibodies.comantibodies.comlabscoop.comlumiprobe.comlumiprobe.com. These spectral features are consistent with the heptamethine cyanine (B1664457) structure, which promotes absorption and emission in the NIR window researchgate.netacs.org. The spectral profiles are generally well-defined, with the fluorescence spectrum often appearing as a reasonable mirror image of the absorption spectrum, suggesting minimal reorganization effects between the ground and excited states instras.com.

Table 1: Absorption and Emission Maxima of Sulfo-Cyanine7-acid

ParameterValue (nm)Solvent/Conditions (if specified)
Absorption Maxima750Aqueous solution, PBS, Methanol
Emission Maxima773Aqueous solution, PBS, Methanol

Determination of Fluorescence Quantum Yields and Extinction Coefficients

The fluorescence quantum yield (Φ_F) and molar extinction coefficient (ε) are critical parameters determining the brightness and sensitivity of a fluorescent dye. Sulfo-Cyanine7-acid demonstrates a good fluorescence quantum yield, contributing to its bright and efficient NIR fluorescence axispharm.comaxispharm.com. While specific values can vary slightly depending on the exact derivative and measurement conditions, a typical fluorescence quantum yield is reported around 0.24 lumiprobe.combroadpharm.com. The molar extinction coefficient is notably high, indicating strong light absorption, with values reported up to 240,600 M⁻¹cm⁻¹ antibodies.comantibodies.comantibodies.comlabscoop.comlumiprobe.comlabscoop.com. This high extinction coefficient, characteristic of cyanine dyes, ensures efficient excitation even at low concentrations researchgate.netacs.org.

Table 2: Photophysical Parameters of Sulfo-Cyanine7-acid

ParameterValueNotes
Fluorescence Quantum Yield (Φ_F)~0.24Reported values
Molar Extinction Coefficient (ε)~240,600 M⁻¹cm⁻¹At absorption maximum

Characterization of Stokes Shift Properties

The Stokes shift, defined as the difference between the absorption and emission maxima, is an important factor for reducing self-absorption and improving signal-to-noise ratios in fluorescence measurements. For Sulfo-Cyanine7-acid, the Stokes shift is relatively small, typically around 20-23 nm axispharm.comaxispharm.cominstras.com. This compact spectral separation is characteristic of many cyanine dyes and indicates minimal geometry changes between the ground and excited states instras.com. While smaller Stokes shifts can sometimes lead to self-absorption, the NIR emission of Sulfo-Cyanine7-acid generally minimizes this issue in biological applications.

Table 3: Stokes Shift of Sulfo-Cyanine7-acid

ParameterValue (nm)
Stokes Shift~20-23

Investigations into Photostability and Degradation Pathways

Photostability is a crucial attribute for dyes used in long-term imaging or repeated measurements. Sulfo-Cyanine7-acid is generally described as having good photostability, which is advantageous for in vivo imaging and other applications requiring prolonged illumination axispharm.comaxispharm.comtargetmol.comlumiprobe.com. However, like many cyanine dyes, it can be susceptible to photodegradation pathways, particularly under intense or prolonged light exposure, which can lead to a loss of fluorescence researchgate.netnih.gov. Studies on related cyanine dyes suggest that photodegradation often involves photoisomerization and oxidative processes, where singlet oxygen generated by excited states can play a role acs.orgresearchgate.netnih.gov. The presence of sulfonate groups can influence photostability, with some studies indicating that sulfonated analogs may exhibit enhanced photostability compared to their non-sulfonated counterparts nih.govtum.de. Specific degradation mechanisms for Sulfo-Cyanine7-acid under various conditions are an area of ongoing research, with some studies indicating that enzymatic oxidation, for example by horseradish peroxidase (HRP), can lead to a loss of fluorescence and spectral changes acs.org.

Fluorescence Lifetime Measurements and Decay Kinetics

Fluorescence lifetime (τ) measurements provide insights into the excited-state dynamics of a fluorophore. For Sulfo-Cyanine7-acid, fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC) techniques nih.govbiorxiv.org. While specific lifetime values for Sulfo-Cyanine7-acid are not extensively detailed in the provided search results, studies on related cyanine dyes indicate lifetimes in the nanosecond range biorxiv.orgacs.org. For instance, related sulfo-cyanine dyes have shown lifetimes that can be influenced by their environment and potential photoisomerization processes, sometimes exhibiting multi-exponential decay kinetics nih.govbiorxiv.org. The exact decay kinetics for Sulfo-Cyanine7-acid would provide further understanding of its excited-state behavior and potential quenching mechanisms.

Influence of Molecular Structure and Substituents on Photophysical Behavior

The photophysical properties of cyanine dyes are highly sensitive to their molecular structure, including the length of the polymethine chain and the nature of substituents.

Impact of Sulfonate Groups on Optical Performance

The inclusion of sulfonate (-SO₃⁻) groups in Sulfo-Cyanine7-acid significantly impacts its optical performance, primarily by enhancing water solubility and influencing aggregation behavior axispharm.comaxispharm.comtargetmol.comresearchgate.netnih.gov. These groups increase hydrophilicity, making the dye suitable for aqueous biological assays and in vivo applications where solubility in physiological buffers is essential axispharm.comaxispharm.comtargetmol.comlumiprobe.comlumiprobe.com. Furthermore, sulfonate groups can affect photostability and reduce non-specific binding or stacking tendencies, which can lead to improved fluorescence brightness and reduced quenching nih.govtum.decambridge.org. In some cases, sulfonation can subtly alter absorption or emission wavelengths, though the primary spectral characteristics of the heptamethine cyanine core remain dominant researchgate.nettum.de. The presence of these charged groups can also influence interactions with biomolecules like DNA and proteins, potentially modulating fluorescence quantum yield and lifetime acs.orgcambridge.org.

Sulfo-Cyanine7-acid is a water-soluble, near-infrared (NIR) fluorescent dye renowned for its robust photophysical properties, making it a valuable tool in biological imaging and diagnostics. Its chemical structure, featuring sulfonate groups for enhanced hydrophilicity and a heptamethine cyanine core, contributes to its strong absorption and emission in the NIR window, a region characterized by reduced light scattering and autofluorescence in biological tissues.

Bioconjugation Strategies and Reactivity of Sulfo Cyanine7 Acid

Conjugation to Specific Biomolecules

Nucleic Acids

Sulfo-Cyanine7-acid and its derivatives are effectively employed for the fluorescent labeling of nucleic acids, including DNA and RNA. The dye's ability to conjugate to these vital biomolecules opens avenues for tracking genetic material, studying molecular interactions, and developing diagnostic probes. Specifically, Disulfo-Cyanine 7 azide (B81097) has been developed for straightforward conjugation to DNA and RNA through click chemistry, offering improved solubility and reduced aggregation in aqueous systems glenresearch.com. Furthermore, Sulfo-Cy7 NHS ester can be used to label amino-modified oligonucleotides, facilitating their visualization in various biological assays and imaging applications glpbio.com. Cyanine (B1664457) dyes, in general, are known for their high affinity to nucleic acids, often exhibiting fluorescence enhancement upon binding, which is critical for sensitive detection acs.org.

Advantages of Sulfo-Cyanine7-acid Solubility in Bioconjugation of Sensitive Macromolecules

A significant advantage of Sulfo-Cyanine7-acid over its non-sulfonated counterparts lies in its superior water solubility, attributed to the presence of sulfonate groups lumiprobe.comcreative-diagnostics.com. This enhanced hydrophilicity is crucial for bioconjugation strategies, particularly when working with sensitive macromolecules such as proteins and antibodies. Traditional cyanine dyes often require organic co-solvents (e.g., DMF, DMSO) for labeling in aqueous buffers, which can lead to denaturation or loss of activity in delicate biomolecules lumiprobe.comcreative-diagnostics.com. Sulfo-Cy7, however, can be directly used in aqueous labeling reactions without the need for such organic solvents, simplifying the conjugation process and preserving the integrity of the labeled biomolecules lumiprobe.comcreative-diagnostics.comantibodies.com. This also contributes to reduced aggregation of the dye and labeled conjugates in aqueous solutions, ensuring more reliable and accurate experimental outcomes lumiprobe.comcreative-diagnostics.com.

Integration with Chelating Agents and Receptor-Specific Targeting Vectors

Sulfo-Cyanine7-acid serves as an essential optical signaling moiety in the development of sophisticated dual-modality imaging probes, combining near-infrared fluorescence with other imaging modalities like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) nih.govacs.orgnih.gov. These probes are typically constructed by conjugating Sulfo-Cy7 to a chelating agent, which then binds a radiometal, and a targeting vector that directs the probe to specific biological targets, such as receptors overexpressed on cancer cells nih.govacs.orgresearchgate.net.

For instance, studies have reported the conjugation of Sulfo-Cy7 to chelating agents like Fusarinine C (FSC) for subsequent labeling with Gallium-68 (⁶⁸Ga) nih.govacs.org. These chelator-dye conjugates are then further functionalized with targeting vectors, such as a minigastrin analogue (MG11) targeting cholecystokinin-2 receptors (CCK2R) or cyclic pentapeptides (RGD) targeting integrin αᵥβ₃ nih.govacs.orgresearchgate.net. Such hybrid probes allow for simultaneous optical imaging and radionuclide-based imaging, providing complementary information for precise tumor localization and characterization nih.govacs.orgnih.gov. The NIR fluorescence of Sulfo-Cy7 enables deep tissue penetration and high contrast imaging, complementing the sensitivity of PET/SPECT acs.orgaxispharm.com.

Table 1: Spectral and Photophysical Properties of Sulfo-Cyanine7

PropertyValue
Absorption Maximum~750 nm
Emission Maximum~773 nm
Molar Extinction Coeff.240,600 M⁻¹cm⁻¹
Quantum YieldImproved
PhotostabilityHigh
Water SolubilityExcellent

Table 2: Bioconjugation Applications and Reactive Forms of Sulfo-Cyanine7

Biomolecule TypeCommon Reactive Forms AvailablePrimary Applications
Proteins, AntibodiesNHS Ester, Carboxylic Acid, Amine, Maleimide (B117702), DBCOIn vivo imaging, fluorescence microscopy, flow cytometry, molecular probes, assays, targeted drug delivery
Nucleic Acids (DNA/RNA)NHS Ester (amino-modified), Azide, AlkyneNucleic acid labeling, probes for molecular diagnostics
PeptidesNHS Ester, Carboxylic Acid, Amine, Maleimide, DBCOTargeted imaging, drug delivery, molecular probes
NanoparticlesNHS Ester, Carboxylic Acid, Amine, Maleimide, DBCOTargeted drug delivery, imaging agents

Table 3: Hybrid Imaging Probes Incorporating Sulfo-Cyanine7

Targeting VectorTargeted ReceptorChelating AgentRadiometalImaging ModalityApplication
MG11 peptideCCK2RFSC⁶⁸GaPET/CT, OpticalTumor imaging (e.g., GIST, MTC)
Cyclic RGDIntegrin αᵥβ₃FSC⁶⁸GaPET/CT, OpticalTumor imaging (e.g., various cancers)

Compound List:

Sulfo-Cyanine7-acid (Sulfo-Cy7)

Cyanine7 (Cy7)

Disulfo-Cyanine 7 azide

Sulfo-Cy7 NHS ester

Sulfo-Cy7 carboxylic acid

Sulfo-Cy7 amine

Sulfo-Cy7 alkyne

Sulfo-Cy7 DBCO

Sulfo-Cy7 maleimide

Fusarinine C (FSC)

Minigastrin analogue (MG11)

Cyclic pentapeptide (RGD)

Gallium-68 (⁶⁸Ga)

Indium-111 (¹¹¹In)

Prostate-specific membrane antigen (PSMA)

Indocyanine Green (ICG)

Advanced Applications of Sulfo Cyanine7 Acid in Molecular Imaging Research

Flow Cytometry Applications for Cell Sorting and Analysis

Sulfo-Cyanine7 (Sulfo-Cy7) and its derivatives, including Sulfo-Cy7-acid, are recognized for their utility in flow cytometry. The dye's bright NIR fluorescence and distinct spectral properties allow for precise cell identification and sorting based on specific cellular markers or physiological states axispharm.comaxispharm.com. In flow cytometry, fluorescent dyes are conjugated to antibodies or other probes that bind to specific cellular targets. As cells pass through the laser beam, the bound fluorophores emit light, which is detected and analyzed. Sulfo-Cy7's emission in the 750-800 nm range offers an advantage by minimizing autofluorescence from biological tissues and allowing for multiplexing with other fluorophores emitting in different spectral regions axispharm.com. This capability is crucial for high-parameter analysis and the accurate sorting of rare cell populations, which is essential in fields ranging from immunology to cancer research nih.gov. While specific research extensively detailing this compound's role in cell sorting is emerging, its inherent spectral properties position it as a promising tool for such applications.

Development of Hybrid and Multimodality Imaging Agents

The pursuit of more comprehensive diagnostic and therapeutic strategies has driven the development of hybrid or multimodality imaging agents. These agents are designed to combine the strengths of different imaging modalities, such as positron emission tomography (PET) and optical imaging (OI), to provide complementary information. Sulfo-Cy7, with its robust NIR fluorescence, serves as an excellent optical reporter in these dual-modality probes, offering high sensitivity and spatial resolution for superficial or intraoperative imaging, while a co-conjugated radionuclide provides quantitative data and deeper tissue penetration snmjournals.orgresearchgate.net.

Conjugation with Radionuclides for Integrated PET/Optical Imaging

A key strategy in developing integrated PET/optical imaging agents involves conjugating a NIR fluorophore, such as Sulfo-Cy7, to a chelator that can efficiently bind a positron-emitting radionuclide. The chelator, often a complex organic molecule, acts as a scaffold, allowing for the attachment of both the targeting moiety and the imaging labels. Fusarinine C (FSC) has emerged as a versatile chelator scaffold for this purpose. Researchers have successfully conjugated Sulfo-Cy7 to FSC and subsequently labeled it with Gallium-68 (⁶⁸Ga), a commonly used PET radionuclide, to create dual-modality agents.

For instance, studies have reported the development of agents like ⁶⁸Ga-Sulfo-Cy7-FSC-MG (targeting cholecystokinin-2 receptor) and ⁶⁸Ga-Sulfo-Cy7-FSC-RGD (targeting integrin αᵥβ₃) snmjournals.orgacs.orgnih.gov. These agents demonstrated high radiolabeling yields and stability, with Sulfo-Cy7 providing the optical signal and ⁶⁸Ga enabling PET imaging. In vitro studies confirmed high receptor affinity and specific targeting properties for both conjugates acs.orgnih.gov.

Table 1: Properties of FSC-based ⁶⁸Ga-Sulfo-Cy7 Hybrid Imaging Agents

Agent NameTarget ReceptorIC₅₀ (nM) acs.orgnih.govLogD acs.orgnih.govLiver Accumulation (2h p.i., %ID/g) snmjournals.orgacs.orgTumor Uptake (Optical) snmjournals.orgacs.org
⁶⁸Ga-Sulfo-Cy7-FSC-MGCCK2R2.68 ± 0.53-1.9 ± 0.1725.7 ± 3.3Moderate at 2h, excellent at 24-72h
⁶⁸Ga-Sulfo-Cy7-FSC-RGDIntegrin αᵥβ₃0.81 ± 0.19-2.3 ± 0.166–7Washed out by 24-72h

p.i. = post-injection, CCK2R = cholecystokinin-2 receptor, FSC = Fusarinine C, MG = minigastrin analog, RGD = cyclic pentapeptide.

Dual-Labeled Probes for Combined Imaging Modalities

The dual-labeled probes, such as those based on the FSC scaffold, allow for simultaneous or sequential imaging using both PET and optical techniques. Research findings highlight the complementary nature of these modalities. For example, while PET imaging of ⁶⁸Ga-Sulfo-Cy7-FSC-MG visualized tumors at 60 and 120 minutes post-injection, it showed moderate target-to-organ contrast due to tracer accumulation in the liver, spleen, and kidneys acs.orgnih.gov. In contrast, optical imaging of the same agent revealed tracer accumulation in non-targeted tissues at 1 hour post-injection, with tumor visualization improving to moderate contrast by 2 hours. At later time points (5 hours to 3 days), optical imaging achieved excellent contrast as the tracer cleared from non-targeted tissues while remaining concentrated in the tumor acs.orgnih.gov. Similarly, ⁶⁸Ga-Sulfo-Cy7-FSC-RGD showed specific tumor uptake via PET, but its optical signal washed out from tumor tissue by 24-72 hours, whereas the MG-targeted agent maintained optical signal snmjournals.org. These findings underscore the importance of optimizing pharmacokinetic profiles for each modality within a single agent.

Pretargeting Strategies Utilizing this compound Conjugates

Pretargeting strategies aim to improve the signal-to-noise ratio in molecular imaging by decoupling the targeting molecule from the signal-generating moiety. This typically involves administering a targeting molecule (e.g., an antibody or peptide) that has been pre-conjugated with a "click" chemistry handle (like a tetrazine or trans-cyclooctene) and a molecule that can be rapidly cleared from non-target tissues. Subsequently, a radiolabeled or fluorescently labeled molecule that reacts specifically with the pre-administered targeting molecule is injected.

While studies have explored the use of Sulfo-Cy7 in pretargeting strategies, findings suggest that its properties may require careful optimization for this approach. For instance, some research indicated that a Sulfo-Cy7 conjugate within a tetrazine-based scaffold had suboptimal properties for pretargeting, although related dyes like Sulfo-Cy5 and IRDye800CW showed promising specific binding and in vivo accumulation in pretargeted models nih.gov. The development of FSC-based hybrid imaging agents for pretargeting applications has also been demonstrated, with studies showing feasibility but also highlighting the need for further refinement to optimize in vivo performance nih.govresearchgate.net. The inherent advantages of Sulfo-Cy7, such as its NIR emission, make it an attractive candidate for the signal-generating component in pretargeted optical imaging, provided that its pharmacokinetic profile can be tailored to match the pretargeting paradigm effectively.

Compound Names:

this compound

Sulfo-Cy7

Sulfo-Cy7-FSC-MG

⁶⁸Ga-Sulfo-Cy7-FSC-MG

Sulfo-Cy7-FSC-RGD

⁶⁸Ga-Sulfo-Cy7-FSC-RGD

FSC (Fusarinine C)

MG11 (minigastrin analog)

RGD (cyclic pentapeptide)

Cy3

Cy5

Cy7

DTPA (diethylenetriaminepentaacetic acid)

c[RGDyK]

IRDye800CW

TCO (trans-cyclooctene)

DBCO (dibenzocyclooctyne)

sCy5 (sulfo-cyanine-5)

Probe Development and Biosensing Mechanisms of Sulfo Cyanine7 Acid

Design Principles for Sulfo-Cy7-acid Based Molecular Probes

This compound is a water-soluble, near-infrared (NIR) fluorescent dye that serves as a fundamental component in the construction of advanced molecular probes. axispharm.comlumiprobe.com Its utility stems from its strong NIR fluorescence, high photostability, and the presence of a carboxylic acid group that allows for covalent attachment to various biomolecules. axispharm.comacs.org The design of probes based on this compound is primarily centered on the principle of bioconjugation, where the dye is linked to a targeting moiety that dictates the probe's specificity.

Targeted Probes for Bioanalytical Assays

A key design principle for creating targeted probes involves the covalent conjugation of this compound to molecules with high affinity for specific biological targets. This strategy transforms the non-targeting dye into a specific probe for bioanalytical assays and imaging. The carboxylic acid function on the this compound molecule is typically activated in situ to facilitate its reaction with amine groups on targeting vectors, such as peptides or antibodies, forming stable amide bonds. rsc.org

An example of this design is the development of divalent hybrid imaging agents for cancer diagnostics. rsc.org In one study, Sulfo-Cy7 carboxylic acid was conjugated to a chelator scaffold (Fusarinine C) which was also linked to targeting peptides. rsc.org This approach yielded probes like Sulfo-Cy7-FSC-MG (targeting cholecystokinin (B1591339) 2 receptors) and Sulfo-Cy7-FSC-RGD (targeting αvβ3 integrins). rsc.org The synthesis was achieved with good yields (>50%) and high chemical purity (>93%), demonstrating a robust design principle for creating complex, multifunctional probes. rsc.org These targeted probes exhibited high receptor affinity, with IC50 values in the low nanomolar range, confirming that the conjugation of this compound did not impede the targeting function of the peptides. rsc.org

Table 1: Receptor Binding Affinity of this compound Based Probes

ProbeTarget ReceptorTarget Cell LineIC50 Value (nM)
Sulfo-Cy7-FSC-MG (metal-free)CCK2RA431-CCK2R2.81 ± 0.66
[natGa]Sulfo-Cy7-FSC-MGCCK2RA431-CCK2R2.68 ± 0.53
Sulfo-Cy7-FSC-RGD (metal-free)αvβ3 integrinM21 (αvβ3-positive)1.13 ± 0.22
[natGa]Sulfo-Cy7-FSC-RGDαvβ3 integrinM21 (αvβ3-positive)0.81 ± 0.19

Data sourced from a study on targeted hybrid imaging probes. rsc.org

Amphiphilic Probe Design for Specific Cellular Component Staining

The design of probes for staining specific cellular components or organelles relies on conferring localization specificity to the this compound fluorophore. This compound itself is highly hydrophilic due to its sulfonate groups, which ensures its solubility in aqueous biological environments but prevents it from passively crossing cell membranes or accumulating in lipid-rich structures. axispharm.comlumiprobe.com Therefore, the design principle for targeting specific organelles does not typically involve creating an amphiphilic this compound molecule. Instead, it follows the same bioconjugation strategy as other targeted probes, where the hydrophilic dye is attached to a separate recognition moiety that directs it to a specific cellular location. nih.gov

The specificity of the probe is determined by the physicochemical properties of the targeting molecule. nih.gov For instance, to target mitochondria, this compound could be conjugated to a lipophilic cation, which would be drawn to the negative mitochondrial membrane potential. To target lysosomes, it could be linked to a weakly basic molecule that would become protonated and trapped in the acidic lysosomal environment. nih.gov The core design principle remains the separation of functions: the this compound provides the near-infrared signal, while the conjugated partner provides the address for cellular staining.

Enzymatic Biosensing Applications

This compound has been identified as a novel near-infrared substrate for horseradish peroxidase (HRP), enabling its use in enzymatic biosensing applications. nih.govcore.ac.uk Specifically, its fluorescence is quenched upon oxidation by HRP in a manner dependent on the concentration of hydrogen peroxide (H₂O₂), forming the basis of sensitive detection assays. lumiprobe.comnih.gov

Horseradish Peroxidase-Catalyzed Oxidation Mechanisms

The enzymatic oxidation of this compound (S7) by HRP in the presence of H₂O₂ follows a multi-step mechanism. nih.govdigitellinc.com The functionality of HRP is dependent on a central heme group which is essential to its catalytic cycle. digitellinc.com The process is not a simple one-way oxidation but involves the formation of radical intermediates and a disproportionation reaction, similar to the mechanism observed for other HRP substrates like ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). core.ac.ukdigitellinc.com

The proposed catalytic mechanism involves two main steps:

One-Electron Oxidation: S7 undergoes a one-electron oxidation facilitated by the HRP enzyme and its co-substrate H₂O₂. This step forms a radical cation species of the dye (S7•+). nih.govdigitellinc.com

Disproportionation: Two of the newly formed S7•+ radicals react with each other. In this disproportionation reaction, one radical is further oxidized to a doubly oxidized, non-fluorescent species (S7²+), while the other is reduced back to the original S7 substrate. nih.govdigitellinc.com

This regeneration of the initial substrate is a key feature of the mechanism. core.ac.ukdigitellinc.com

Table 2: Proposed Mechanism of HRP-Catalyzed Oxidation of this compound (S7)

StepReactantsProductsDescription
1S7 + HRP/H₂O₂ complexS7•+One-electron oxidation of the dye to form a radical cation.
22 S7•+S7 + S7²+Disproportionation reaction where two radicals produce one molecule of the original substrate and one molecule of a doubly oxidized, non-fluorescent product.

Mechanism based on mechanistic studies of HRP-catalyzed oxidation. nih.govdigitellinc.com

Fluorescence-Based Hydrogen Peroxide Detection Assays

This change in fluorescence is directly dependent on the concentration of H₂O₂, the co-substrate required for the HRP catalytic cycle. nih.gov Research has demonstrated a linear relationship between the decrease in S7 fluorescence intensity and the concentration of H₂O₂ within a specific range. This allows for the quantitative detection of H₂O₂ in biological samples. nih.gov One study found a linear response (R = 0.989) for H₂O₂ concentrations between 0.5 µM and 4 µM, which is comparable to commercially available H₂O₂ detection assays. nih.gov This principle has been applied to develop versatile metabolite biosensors for use in complex biological fluids. nih.gov

Table 3: H₂O₂ Concentration-Dependent Fluorescence of this compound

H₂O₂ Concentration (µM)Relative Fluorescence Intensity (Arbitrary Units)
0.5~95%
1.0~85%
2.0~70%
4.0~45%

Illustrative data based on reported linear relationship (R=0.989) within the 0.5-4 µM range. nih.gov

Receptor-Mediated Internalization Studies Using Labeled Probes

Probes constructed by labeling targeting vectors with this compound are valuable tools for studying the functional process of receptor-mediated internalization. rsc.orgnih.gov By tracking the probe's fluorescence, researchers can visualize and quantify the uptake of the probe into cells that express the target receptor.

Studies utilizing this compound labeled probes have successfully demonstrated highly specific receptor-mediated internalization. rsc.org For example, the probe [68Ga]Sulfo-Cy7-FSC-MG, which targets the CCK2 receptor, was incubated with A431-CCK2R cells. The internalized activity reached 4.56 ± 0.39% of the total activity after 1 hour and increased to 8.75 ± 1.32% after 2 hours. rsc.org

Similarly, the probe [68Ga]Sulfo-Cy7-FSC-RGD, targeting the αvβ3 integrin, was tested on M21 cells (which are αvβ3 positive) and M21-L cells (which are αvβ3 negative). rsc.org The uptake in M21 cells was 2.45 ± 0.36% after 1 hour and 4.41 ± 1.17% after 2 hours. This uptake was significantly reduced by approximately a factor of six in the receptor-negative M21-L cells, confirming that the internalization was receptor-specific. rsc.org Fluorescence-determined cell uptake studies corroborated these findings, showing significantly higher uptake in receptor-positive cells compared to blocked or receptor-negative cells. rsc.org

Table 4: Receptor-Mediated Internalization of this compound Labeled Probes

ProbeCell LineReceptor StatusIncubation TimeInternalized Activity (% of Total)
[68Ga]Sulfo-Cy7-FSC-MGA431-CCK2RCCK2R Positive1 hour4.56 ± 0.39%
2 hours8.75 ± 1.32%
[68Ga]Sulfo-Cy7-FSC-RGDM21αvβ3 Positive1 hour2.45 ± 0.36%
2 hours4.41 ± 1.17%
M21-Lαvβ3 Negative1 hour0.43 ± 0.25%
2 hours0.71 ± 0.66%

Data from cell uptake studies using radiolabeled conjugates. rsc.org

Specificity of Targeting and Detection in Biological Samples

The utility of this compound in biological sensing is largely attributed to its ability to be conjugated with targeting moieties, thereby creating probes that can specifically bind to and identify target molecules or organisms within complex biological samples.

Selective Detection of Pathogenic Microorganisms

While the direct application of this compound for the selective detection of pathogenic microorganisms is an area of ongoing research, the fundamental principles of probe design suggest its significant potential. The strategy involves conjugating this compound to molecules that have a high affinity for specific components on the surface of pathogenic bacteria or other microbes. These targeting ligands can include antibodies, aptamers, or specific peptides that recognize and bind to unique antigens or receptors on the target microorganism.

Upon binding of the this compound-labeled probe to the pathogenic microorganism, the localized concentration of the fluorophore increases, leading to a detectable fluorescent signal. This signal can be quantified to determine the presence and concentration of the pathogen. The near-infrared fluorescence of this compound is particularly advantageous for detection in complex biological media like blood or tissue, as it minimizes background autofluorescence from endogenous molecules, leading to a higher signal-to-noise ratio and improved sensitivity.

Table 1: Potential Targeting Ligands for this compound Based Pathogen Detection

Targeting LigandTarget on PathogenPrinciple of Detection
Monoclonal AntibodiesSpecific surface antigensHighly specific antigen-antibody binding
AptamersSurface proteins or lipidsHigh-affinity binding of short nucleic acid sequences
Antimicrobial PeptidesComponents of the cell membraneElectrostatic and hydrophobic interactions
Phage Display PeptidesSpecific surface receptorsHigh-throughput screening selected binding peptides

Although specific data tables from direct research on this compound for this purpose are not yet widely available, the established success of similar cyanine (B1664457) dyes in bioconjugation for targeted imaging provides a strong foundation for its future application in pathogen detection.

Environmental Sensing Capabilities Based on Photophysical Responses

The fluorescence of cyanine dyes, including this compound, can be sensitive to the local microenvironment. This property allows for the development of probes that can report on physical and chemical parameters such as viscosity, polarity, and steric hindrance.

Probing Viscosity, Polarity, and Steric Constraints

The photophysical properties of this compound are influenced by its molecular environment. Changes in the surrounding medium can affect the non-radiative decay pathways of the excited state, leading to alterations in fluorescence intensity, lifetime, and emission wavelength.

Viscosity: In environments with high viscosity, the intramolecular rotations and vibrations of the this compound molecule can be restricted. This restriction can lead to a decrease in non-radiative decay and a corresponding increase in fluorescence quantum yield, resulting in a brighter signal. This phenomenon, known as fluorescence enhancement, can be harnessed to create "molecular rotors" that act as viscosity sensors.

Polarity: The polarity of the solvent or local environment can influence the energy levels of the ground and excited states of this compound, a phenomenon known as solvatochromism. A change in solvent polarity can lead to a shift in the emission maximum of the dye. By measuring this spectral shift, it is possible to infer information about the polarity of the microenvironment, which can be valuable for studying cellular membranes or protein binding sites.

Steric Constraints: When this compound is in a sterically hindered or crowded environment, its conformational freedom is reduced. Similar to the effect of high viscosity, this can limit non-radiative decay pathways and lead to an increase in fluorescence intensity. This property is particularly relevant in studying molecular crowding within cells or the binding of the dye within confined pockets of biomolecules.

Table 2: Environmental Effects on this compound Fluorescence

Environmental ParameterEffect on this compoundPhotophysical Change
Increased ViscosityRestricted intramolecular rotationIncreased fluorescence intensity
Change in PolarityAltered energy of excited stateShift in emission wavelength (Solvatochromism)
Steric HindranceReduced conformational freedomIncreased fluorescence intensity

While detailed research specifically characterizing this compound as an environmental sensor for these parameters is still emerging, the known behavior of similar cyanine dyes provides a strong theoretical basis for these applications. Future studies are expected to quantify these responses and establish this compound as a valuable tool for probing the microenvironments of biological and chemical systems.

Mechanistic Investigations and Theoretical Studies of Sulfo Cyanine7 Acid Photophysics

Elucidation of Photophysical Mechanisms

Photoisomerization Kinetics and Mechanistic Models

Identification and Characterization of Red-Emissive Photoisomerized States

A key finding in the photodynamics of Sulfo-Cy7-acid is the formation of a red-emissive photoisomerized state acs.orgresearchgate.netnih.govresearchgate.netresearchgate.net. This state exhibits redshifted emission compared to the native Sulfo-Cy7. Spectral-TRAST measurements have confirmed an excitation-induced redshift in the emission spectrum, directly attributing these observations to the formation of this additional red-emissive photoisomerized species acs.orgnih.gov. This red-emissive state is significant as it can extend the emission range of NIR cyanine (B1664457) dyes further into the NIR spectrum and has implications for applications such as single-molecule spectroscopy and super-resolution imaging researchgate.netnih.gov.

Analysis of Ground and Excited State Potential Energy Surfaces

Theoretical calculations, particularly DFT and TD-DFT, are crucial for analyzing the ground and excited state potential energy surfaces (PES) of cyanine dyes, including this compound researchgate.netresearchgate.netresearchgate.netresearchgate.net. These studies aim to map the energy landscapes that govern molecular transformations like photoisomerization. For heptamethine cyanine dyes, these calculations suggest that photoisomerization involves transitions along the polymethine chain, with specific pathways leading to mono-cis and all-cis isomers. The energy differences and transition barriers on these PES dictate the kinetics and efficiency of isomerization researchgate.netresearchgate.netresearchgate.net. The coupling of electronic transitions to vibrational modes, such as symmetric C-C stretching, also plays a role in shaping the absorption spectra and influencing the dynamics between states researchgate.net.

Characterization of Transient Dark States and Blinking Dynamics

Interactions with Biological Environments

The behavior of this compound in biological environments is critical for its application as a biological probe. Its water solubility, conferred by sulfonate groups, is a key advantage researchgate.netaxispharm.com.

Studies on Protein Binding and Aggregation Effects

This compound is frequently used for labeling proteins due to its water solubility and stability axispharm.commedchemexpress.com. However, like other cyanine dyes, it can be prone to aggregation when conjugated to biomolecules, particularly at high labeling densities nih.govnih.gov. Aggregation, often in the form of H-aggregates, can lead to a hypsochromic (blue-shifted) absorption band and a significant reduction in fluorescence intensity and quantum yield nih.govnih.gov. Strategies to mitigate aggregation include the introduction of multiple anionic sulfonate groups, a characteristic of the "Cy" dyes, which aims to improve the properties of conjugates nih.govnih.gov. While this compound's sulfonate groups enhance water solubility and can help reduce aggregation compared to non-sulfonated counterparts, studies on related heptamethine cyanines indicate that the extent of aggregation depends on factors like labeling density and the specific protein structure nih.govnih.gov. The influence of amino acids on dye aggregation has also been noted, with charged amino acids potentially affecting dye aggregation patterns gsu.edu.

Compound List:

this compound

Sulfo-Cyanine7 (SCy7)

Cyanine 7 (Cy7)

Cy7-SO3

Cy7-NH3

IR806

Cy5

Cy3

Cy3B

IR-800CW

MHI-36

Challenges and Future Research Directions for Sulfo Cyanine7 Acid

Strategies for Optimizing Spectral Properties in Complex Biological Media

A primary challenge for Sulfo-Cy7-acid is maintaining optimal spectral performance in complex biological environments. The dye's fluorescence properties can be significantly altered by interactions with biomolecules and the inherent characteristics of aqueous media.

Heptamethine cyanine (B1664457) dyes, including this compound, have a known propensity for self-aggregation in aqueous solutions, which can lead to fluorescence quenching and shifts in spectral properties. nih.gov While the sulfonate groups on this compound enhance water solubility and mitigate this issue to some extent, aggregation can still occur, particularly at high concentrations or when conjugated to hydrophobic biomolecules. iieta.org

Future strategies to ensure stable spectral properties include:

Molecular Shielding: Designing new derivatives with sterically bulky groups positioned over the flat, electron-rich surface of the cyanine core. This "steric shielding" can physically prevent dye-dye aggregation and minimize non-specific interactions with surrounding biomolecules, thereby preserving the monomeric, highly fluorescent state.

Optimizing Hydrophilicity: While this compound is water-soluble, further modifications to enhance its hydrophilic character could reduce aggregation and improve behavior in biological fluids. nih.gov This involves exploring derivatives with additional charged or polar groups.

Development of Aggregation-Resistant Formulations: Investigating the use of excipients or carrier molecules, such as polymers or surfactants, that can encapsulate or stabilize the dye and prevent aggregation in solution. iieta.org

Approaches to Mitigate Photobleaching and Fluorescence Quenching

Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, is a significant limitation for long-term or high-intensity imaging applications. thermofisher.com Cyanine dyes are susceptible to photo-oxidation, often mediated by reactive oxygen species like singlet oxygen, which are generated from the dye's excited triplet state. spiedigitallibrary.orgresearchgate.net

Current and future approaches to combat these issues include:

Use of Antifade Agents: The addition of antioxidants or triplet-state quenchers (TSQs) to the imaging buffer is a common strategy. Reagents like ascorbic acid and 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (Trolox) can effectively reduce photobleaching by deactivating the excited triplet state or scavenging reactive oxygen species. spiedigitallibrary.orgresearchgate.netnih.gov

Covalent Linkage of Photostabilizers: A more advanced approach involves the direct conjugation of a TSQ moiety to the this compound structure. spiedigitallibrary.org This ensures the photostabilizer is in close proximity to the fluorophore, increasing the efficiency of the quenching process. Research is ongoing to identify the optimal TSQs and linker chemistries for this purpose.

Oxygen Depletion: Employing oxygen-scavenging enzymatic systems (e.g., glucose oxidase and catalase) in the imaging medium can reduce the concentration of dissolved oxygen, a key participant in photobleaching pathways. nih.gov

Computational Screening: Utilizing in silico methods to screen for novel photostabilizing reagents could accelerate the discovery of more effective, non-toxic alternatives to current options. rsc.orgbohrium.com

Enhancement of Long-Term Photostability and Quantum Yield

The intrinsic photostability and fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons) are critical parameters for a sensitive fluorescent probe. While Sulfo-Cy7 is an improvement over earlier cyanine dyes, there is a continuous drive to develop next-generation dyes with superior photophysical properties. nih.gov

Key research directions for enhancing these properties involve fundamental structural modifications:

Polymethine Chain Rigidization: The flexibility of the polymethine chain is a major pathway for non-radiative energy decay, which lowers the quantum yield. Introducing rigid structural elements, such as a cyclohexene (B86901) ring within the chain, restricts this flexibility, leading to increased fluorescence and photostability. iieta.orgnih.gov

Deuteration: Replacing hydrogen atoms with deuterium (B1214612) on the polymethine chain has been shown to be a generally applicable strategy for enhancing the quantum yield of heptamethine dyes. nih.gov This modification suppresses non-radiative deactivation processes, leading to brighter fluorescence. nih.gov

Meso-Position Substitution: The central (meso) position of the polymethine chain is a critical point for chemical modification. Replacing the traditional chlorine atom with various aryl groups can lead to derivatives with significantly higher fluorescence quantum yields. wpmucdn.comacs.org

Structural Modification StrategyEffect on Photophysical PropertiesExample/Rationale
Polymethine Chain RigidizationIncreases quantum yield and photostabilityIncorporating a cyclohexyl ring reduces vibrational energy loss. iieta.orgnih.gov
Deuteration of Polymethine ChainEnhances quantum yieldSuppresses non-radiative deactivation pathways. nih.gov
Meso-Aryl SubstitutionIncreases quantum yieldReplaces meso-chlorine with aryl groups, altering electronic properties. wpmucdn.com
Steric ShieldingIncreases photostability, reduces aggregation quenchingPrevents dye-dye interactions and protects the chromophore.

Addressing Pharmacokinetic Profile Limitations in Advanced Hybrid Imaging Agents

When this compound is incorporated into advanced imaging agents, such as those used for dual-modality PET/optical imaging, its pharmacokinetic profile becomes a critical factor. Studies have shown that conjugates of Sulfo-Cy7 can exhibit suboptimal in vivo behavior, including slow blood clearance and high retention in non-target organs like the liver, spleen, and kidneys. nih.gov This can lead to low target-to-background signal ratios, particularly for PET imaging with short-lived radionuclides. nih.gov

The lipophilicity of the cyanine structure, even with sulfonate groups, can contribute to protein binding and hepatobiliary clearance. nih.gov Future research must focus on:

Fine-Tuning Hydrophilicity: Modifying the number and placement of sulfonate groups or introducing other hydrophilic moieties (e.g., polyethylene (B3416737) glycol chains) to create a more favorable hydrophilic-lipophilic balance. This can shift clearance from the liver to the kidneys and accelerate removal from the body. nih.govnih.gov

Carrier Conjugation: Encapsulating or conjugating this compound to nanoparticles or other carriers designed to have specific pharmacokinetic properties is another promising avenue. crimsonpublishers.com

Sterically Shielded Dyes: The development of sterically shielded dyes has been shown not only to improve photophysical properties but also to result in better pharmacokinetic profiles, overcoming limitations of traditional heptamethine dyes.

Development of Novel Bioconjugation Chemistries for Expanding Applications

The utility of this compound is defined by its ability to be attached to biomolecules. The carboxylic acid functional group is versatile but typically requires activation to form an amide bond with primary amines (e.g., on lysine (B10760008) residues) of proteins. nih.gov This standard chemistry can be limiting and may not always provide the desired site-specificity or stability.

The future of this compound applications lies in expanding its bioconjugation toolkit:

Orthogonal Reactive Groups: Developing derivatives of this compound that incorporate a wider range of reactive handles. This includes maleimides for specific reaction with thiols (cysteine residues) and azides or alkynes for use in highly efficient and bio-orthogonal "click chemistry" reactions. nih.govlumiprobe.com

Site-Specific Ligation: Moving beyond random labeling of lysine residues towards highly specific, pre-determined attachment points on a protein. This can be achieved by targeting unique, low-abundance amino acids or by employing enzymatic and proximity-driven labeling techniques to create homogenous and functionally reliable conjugates. escholarship.org

Cleavable Linkers: Incorporating linkers between the dye and the biomolecule that can be cleaved by specific biological triggers (e.g., enzymes, pH, redox potential). This would enable the development of "activatable" probes that only become fluorescent upon reaching their target environment. nih.gov

Reactive GroupTarget Functional GroupChemistryApplication Area
Carboxylic Acid (activated)Amine (-NH₂)Amide bond formationStandard protein/peptide labeling. nih.gov
Maleimide (B117702)Thiol (-SH)Thioether linkageSite-specific labeling of cysteine residues. nih.gov
Azide (B81097) (-N₃) / AlkyneAlkyne / AzideClick Chemistry (CuAAC, SPAAC)Highly efficient and bio-orthogonal labeling. lumiprobe.com
TetrazineTrans-cyclooctene (TCO)Inverse electron-demand Diels-AlderFast, bio-orthogonal pre-targeting strategies. nih.gov

Exploration of New Substrate Scopes and Synthetic Pathways

The chemical synthesis of complex molecules like heptamethine cyanine dyes can be a significant bottleneck, sometimes involving multiple steps with low yields and challenging purifications. nih.govwpmucdn.com Advancing the field requires not only creating new dye structures but also improving how they are made.

Future research in this area will likely focus on:

Late-Stage Functionalization: Traditional cyanine synthesis is a "bottom-up" approach. Developing novel "late-stage" functionalization methods, where key modifications are made to the fully formed cyanine core, would be a major advance. This allows for the rapid generation of a diverse library of derivatives from a common precursor, which is more efficient for tuning properties. acs.org

Novel Heterocyclic Precursors: The indolenine rings at the ends of the this compound molecule are fundamental to its properties. The exploration and synthesis of new heterocyclic building blocks will enable the creation of dyes with novel spectral characteristics, stabilities, and functionalities. iieta.org

Bifunctional and Multifunctional Dyes: Designing synthetic routes to efficiently produce dyes with more than one reactive group (e.g., Sulfo-Cy7 dicarboxylic acid). lumiprobe.com These reagents are essential for building more complex molecular probes, such as crosslinkers or scaffolds for assembling multiple components.

Q & A

Q. What experimental parameters are critical for optimizing Sulfo-Cy7-acid conjugation to biomolecules?

Successful conjugation depends on pH (6.5–8.5), molar ratio (dye:biomolecule = 1:1 to 5:1), and reaction time (1–4 hours at 4°C). Use spectrophotometry (e.g., absorbance at 747 nm for Cy7) to confirm conjugation efficiency, and validate via SDS-PAGE or HPLC to rule out aggregation .

Q. How can researchers verify the stability of this compound in physiological buffers?

Perform time-course fluorescence measurements (ex/em: 747/774 nm) in PBS, serum, or cell culture media. Stability is indicated by <10% fluorescence quenching over 24 hours. Include controls with free dye and account for environmental factors like temperature and light exposure .

Q. What are common pitfalls in quantifying this compound fluorescence in vivo?

Tissue autofluorescence (e.g., liver, kidneys) and absorption/scattering at near-infrared wavelengths can distort signals. Use spectral unmixing algorithms or reference background regions for correction. Validate with ex vivo organ imaging .

Advanced Research Questions

Q. How should researchers resolve contradictory fluorescence yields in this compound studies across different cell lines?

Systematically test variables:

  • Dye concentration (0.1–10 µM) to rule out self-quenching.
  • Cellular uptake mechanisms (e.g., endocytosis inhibitors like chlorpromazine).
  • Lysosomal pH effects on fluorescence (use pH-sensitive probes for cross-validation). Statistical tools like ANOVA can identify confounding factors .

Q. What methodologies enable cross-validation of this compound imaging data with orthogonal techniques?

Combine fluorescence imaging with:

  • Mass spectrometry to quantify dye-biomolecule ratios post-conjugation.
  • Electron microscopy to correlate spatial distribution.
  • Flow cytometry for single-cell resolution. Normalize data to account for instrument-specific detection limits .

Q. How can researchers design experiments to distinguish between nonspecific binding and target-specific labeling?

Include three controls:

  • Competitive inhibition (excess unlabeled ligand).
  • Knockout/knockdown models of the target protein.
  • Isotype-matched antibodies for antibody-dye conjugates. Quantify signal-to-noise ratios and use ROC curves to assess specificity .

Methodological Rigor and Reproducibility

Q. What metadata should be reported to ensure reproducibility in this compound studies?

Document:

  • Dye lot number and storage conditions (e.g., desiccated at -20°C).
  • Excitation/emission filter specifications.
  • Camera gain/exposure settings in imaging systems. Raw datasets and analysis code should be archived in repositories like Zenodo or Figshare .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Characterize each batch via:

  • NMR (δ 2.5–3.5 ppm for sulfonate groups).
  • Mass spectrometry (expected [M]⁻ = 682.85).
  • HPLC purity (>95%). Normalize fluorescence intensity to molar extinction coefficient (ε = 199,000 cm⁻¹M⁻¹ at 747 nm) .

Data Interpretation Challenges

Q. What statistical approaches are recommended for analyzing this compound time-lapse imaging data?

Use:

  • Mixed-effects models to account for repeated measurements.
  • Principal component analysis (PCA) to identify dominant variance sources.
  • Bootstrapping to estimate confidence intervals for decay kinetics .

Q. How should researchers handle discrepancies between in vitro and in vivo this compound biodistribution profiles?

Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Key parameters include:

  • Plasma protein binding (measured via equilibrium dialysis).
  • Renal/hepatic clearance rates (quantify via LC-MS/MS).
  • Tissue-specific perfusion rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.